Samarium trihydroxide

概要

説明

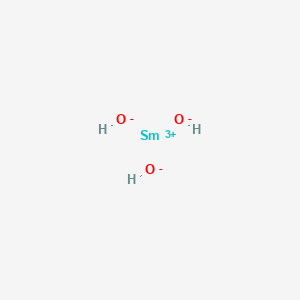

Samarium trihydroxide, also known as samarium(III) hydroxide, is an inorganic compound with the chemical formula Sm(OH)₃. It is a yellow solid that is part of the rare-earth hydroxides family. This compound is notable for its applications in various scientific fields due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

Samarium trihydroxide can be synthesized through several methods. One common approach involves the reaction of samarium salts with a strong base. For example, samarium chloride (SmCl₃) can react with sodium hydroxide (NaOH) to produce this compound:

SmCl3+3NaOH→Sm(OH)3+3NaCl

Another method involves the hydrothermal synthesis, where samarium nitrate (Sm(NO₃)₃) is reacted with a base under high temperature and pressure conditions. This method can produce nanocrystals of this compound with controlled morphologies .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of samarium from minerals such as monazite and bastnäsite, followed by a series of chemical reactions to isolate and purify the compound. The extracted samarium is then converted into this compound through reactions with bases .

化学反応の分析

Reaction with Acids

Sm(OH)₃ reacts stoichiometrically with strong acids to form soluble samarium(III) salts:

This reaction occurs rapidly in solutions of sulfuric, hydrochloric, or nitric acid, producing hydrated Sm³⁺ ions (e.g.,

) and water . The reactivity is attributed to the compound’s basic nature and low solubility in neutral pH.

Thermal Decomposition

Heating Sm(OH)₃ initiates a two-step dehydration process:

-

Intermediate oxyhydroxide formation (200–400°C):

-

Final oxide formation (>600°C):

The end product, samarium(III) oxide (Sm₂O₃), is a thermally stable ceramic material .

Solubility and Precipitation Behavior

Sm(OH)₃ has limited water solubility (

), requiring acidic conditions for dissolution . Precipitation occurs at pH > 8.5, forming colloidal Sm(OH)₃ particles. The solubility profile is critical for industrial separation processes, such as hydrometallurgical extraction of rare-earth elements.

Table 2: Solubility Product Constant

| Compound |

|

| Temperature | Source |

|----------------|--------------------|---------------|-------------|--------|

| Sm(OH)₃ |

| 22.08 | 25°C | |

These reactions underpin Sm(OH)₃’s utility in catalysis, ceramics, and rare-earth separation technologies. Its acid sensitivity enables applications in pH-dependent synthesis routes, while its thermal stability supports high-temperature material processing.

科学的研究の応用

Electronics and Optics

Samarium trihydroxide is utilized in the electronics industry due to its dielectric properties. It is incorporated in filter glass for Nd:YAG lasers, enhancing the performance of solid-state lasers . Additionally, it is used in the production of storage phosphors and as a neutron absorber in nuclear reactors, which is critical for controlling nuclear fission reactions .

Catalysis

The compound is also employed as a catalyst in various chemical reactions. Its nanoscale formulations exhibit a large surface area that enhances catalytic activity. Research indicates that this compound can be used in cross-coupling reactions and as a reducing agent in organic synthesis .

Biomedical Applications

In the biomedical field, this compound has shown promise as a therapeutic agent. Notably, samarium-153 hydroxyapatite (153Sm-HA), derived from this compound, has been successfully used in radiosynoviorthesis for treating hemophilic arthropathy. Studies have demonstrated its effectiveness and safety in reducing joint inflammation without significant side effects .

Case Study: Radiosynoviorthesis with Samarium-153 Hydroxyapatite

A clinical study evaluated the use of 153Sm-HA in patients with synovitis. The results indicated that the treatment was effective in alleviating symptoms with minimal invasiveness. Scintigraphy showed homogeneous distribution within the joint, confirming the stability and efficacy of the compound over time .

Quantum Computing

Recent advancements suggest that samarium compounds may have applications in quantum computing due to their properties as topological insulators . The unique electronic characteristics of samarium could lead to breakthroughs in developing quantum devices.

Environmental Science

Research into the anticorrosive properties of samarium compounds highlights their potential use as corrosion inhibitors in various industrial applications. A multilayer system based on samarium has been shown to effectively prevent corrosion, suggesting further exploration into its environmental applications .

作用機序

The mechanism of action of samarium trihydroxide in various applications involves its ability to interact with other molecules and ions. In medical applications, for example, this compound targets areas of high bone turnover, where it localizes and exerts its therapeutic effects by emitting radiation that helps in pain relief and treatment of bone metastases .

類似化合物との比較

Similar Compounds

Samarium trihydroxide can be compared with other rare-earth hydroxides such as:

- Neodymium(III) hydroxide (Nd(OH)₃)

- Europium(III) hydroxide (Eu(OH)₃)

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties and applications. For instance, this compound’s luminescent properties make it particularly useful in optical and imaging applications, whereas neodymium and europium hydroxides are more commonly used in different contexts .

生物活性

Samarium trihydroxide (Sm(OH)₃) is a compound of samarium, a rare earth element, that has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in medical and biological fields.

Synthesis and Characterization

This compound can be synthesized through various methods, including hydrothermal processes. Recent studies have confirmed that Sm(OH)₃ nanoparticles exhibit a hexagonal phase with no impurity phases, as verified by X-ray diffraction (XRD) analysis. Scanning electron microscopy (SEM) has shown that these nanoparticles possess a spherical morphology, which is significant for their interaction with biological systems .

Antimicrobial Properties

Research indicates that samarium compounds, including trihydroxide, demonstrate antimicrobial activity. A study highlighted the antifungal properties of samarium-doped hydroxyapatite, showing that higher concentrations of Sm³⁺ ions enhance this effect. The mechanism involves the disruption of microbial cell membranes, leading to cell death .

Neuroprotective Effects

In neurobiology, this compound has been explored for its effects on neuronal cells. In vitro studies using the SH-SY5Y neuroblastoma cell line revealed that Sm(OH)₃ can influence cell viability in a concentration-dependent manner. The findings suggest potential applications in neurodegenerative disease research, where samarium compounds may promote neuronal regeneration and protect against neurotoxicity .

Case Studies

- Synovectomy with Samarium-153 Hydroxyapatite : A clinical study evaluated the use of samarium-153 hydroxyapatite in synovectomy procedures for hemophilic patients. The results indicated that this treatment could effectively reduce inflammation and pain in affected joints, showcasing the therapeutic potential of samarium compounds in managing joint diseases .

- Pharmacological Review : A comprehensive review of pharmacological studies on samarium compounds suggested that they exhibit various biological activities, including anti-inflammatory and analgesic effects. These properties could be leveraged for developing new therapeutic agents targeting inflammatory conditions .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | Sm(OH)₃ |

| Crystalline Structure | Hexagonal |

| Band Gap Energy | 2.89 eV |

| Antifungal Activity | Concentration-dependent |

| Neuroprotective Activity | Promotes cell viability |

Research Findings

- Antimicrobial Activity : Samarium compounds have shown effectiveness against various pathogens, indicating their potential use as antimicrobial agents.

- Neuroprotective Effects : Studies suggest that Sm(OH)₃ may enhance neuronal survival and differentiation, making it a candidate for neurodegenerative disease treatment.

- Clinical Applications : Clinical trials involving samarium-based therapies have demonstrated promising results in reducing inflammation and pain in joint diseases.

特性

IUPAC Name |

samarium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Sm/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBEIXXOVNETJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942568 | |

| Record name | Samarium(3+)ato trihydroxido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20403-06-9 | |

| Record name | Samarium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20403-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium hydroxide (Sm(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020403069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(3+)ato trihydroxido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。